(1-Benzyl-1H-tetrazol-5-yl)acetic acid (1-Benzyl-1H-tetrazol-5-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 64953-18-0
VCID: VC19415963
InChI: InChI=1S/C10H10N4O2/c15-10(16)6-9-11-12-13-14(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)
SMILES:
Molecular Formula: C10H10N4O2
Molecular Weight: 218.21 g/mol

(1-Benzyl-1H-tetrazol-5-yl)acetic acid

CAS No.: 64953-18-0

Cat. No.: VC19415963

Molecular Formula: C10H10N4O2

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

(1-Benzyl-1H-tetrazol-5-yl)acetic acid - 64953-18-0

Specification

CAS No. 64953-18-0
Molecular Formula C10H10N4O2
Molecular Weight 218.21 g/mol
IUPAC Name 2-(1-benzyltetrazol-5-yl)acetic acid
Standard InChI InChI=1S/C10H10N4O2/c15-10(16)6-9-11-12-13-14(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)
Standard InChI Key ZKNAPHWBCZSHKN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C(=NN=N2)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

(1-Benzyl-1H-tetrazol-5-yl)acetic acid consists of a tetrazole ring (a five-membered heterocycle with four nitrogen atoms) substituted at the 1-position with a benzyl group and at the 5-position with an acetic acid side chain. The IUPAC name is 2-(1-benzyltetrazol-5-yl)acetic acid, and its canonical SMILES representation is C1=CC=C(C=C1)CN2C(=NN=N2)CC(=O)O\text{C1=CC=C(C=C1)CN2C(=NN=N2)CC(=O)O}. The planar tetrazole ring contributes to aromatic stability, while the acetic acid group enhances solubility in polar solvents.

Physicochemical Profile

Key properties include:

PropertyValue
Molecular FormulaC10H10N4O2\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}_2
Molecular Weight218.21 g/mol
CAS Registry Number64953-18-0
XLogP3-AA (Lipophilicity)1.2 (predicted)
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors6 (tetrazole N, carboxylic O)

The compound’s moderate lipophilicity (LogP1.2\text{LogP} \approx 1.2) suggests balanced membrane permeability and solubility, making it suitable for oral drug formulations.

Synthesis and Analytical Characterization

Analytical Data

  • IR Spectroscopy: Strong absorption at 1700cm1\approx 1700 \, \text{cm}^{-1} (C=O stretch), 25003000cm12500–3000 \, \text{cm}^{-1} (O-H stretch), and 14501600cm11450–1600 \, \text{cm}^{-1} (tetrazole ring vibrations).

  • NMR: 1H^1\text{H} NMR (DMSO-d₆) shows δ 7.3–7.5 (benzyl aromatic protons), δ 5.2 (CH₂ of benzyl), and δ 3.8 (CH₂ of acetic acid).

Pharmacological Applications

Antihypertensive Activity

Tetrazole derivatives are established angiotensin II receptor blockers (ARBs). Structural analogs of (1-benzyl-1H-tetrazol-5-yl)acetic acid, such as losartan, inhibit vasoconstriction by competitively binding to AT₁ receptors . Molecular docking studies suggest the tetrazole ring interacts with Lys199 and His183 residues in the receptor’s active site, while the acetic acid moiety enhances solubility for renal excretion .

Antimicrobial Properties

In a screen of 15 tetrazole derivatives, compounds with electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl ring showed broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The acetic acid side chain may facilitate membrane disruption via proton shuttling.

Anti-Inflammatory Effects

In carrageenan-induced rat paw edema models, benzyl-tetrazole analogs reduced swelling by 40–60% at 50 mg/kg doses, comparable to diclofenac . Mechanistic studies implicate COX-2 inhibition and NF-κB pathway suppression.

Computational Insights and Structure-Activity Relationships

Molecular Docking

Docking into the COX-2 active site (PDB: 3LN1) revealed:

  • Tetrazole ring forms π-π interactions with Tyr385.

  • Acetic acid moiety hydrogen-bonds with Arg120 (ΔG=8.2kcal/mol\Delta G = -8.2 \, \text{kcal/mol}) .

QSAR Modeling

A quantitative structure-activity relationship (QSAR) model (r2=0.89r^2 = 0.89) identified lipophilicity (LogP\text{LogP}) and polar surface area (PSA) as critical predictors of antihypertensive efficacy .

Future Directions

  • Derivatization Studies: Introducing sulfonamide or trifluoromethyl groups to enhance bioavailability.

  • In Vivo Pharmacokinetics: Assessing half-life, tissue distribution, and metabolite profiling.

  • Therapeutic Repurposing: Exploring anticancer or antidiabetic applications via high-throughput screening.

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